Nomegestrol (acetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

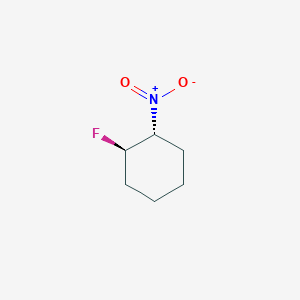

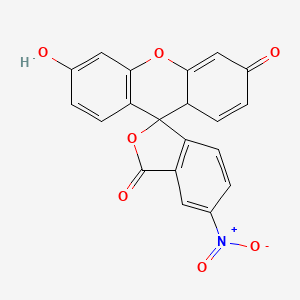

Nomegestrol acetate is a synthetic progestogen derived from 19-norprogesterone. It is primarily used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders such as menstrual disturbances, vaginal bleeding, and premenstrual syndrome . Nomegestrol acetate is known for its high selectivity and potency as a progestogen, with minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity .

Preparation Methods

The synthesis of nomegestrol acetate involves several steps, starting from 17α-hydroxyprogesterone acetate as the raw material. The process includes etherification addition and elimination, followed by a hydrogenated reduction reaction to produce the crude product. The final product is obtained through crystallization using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which provide mild reaction conditions and allow for the recycling and reuse of the catalyst .

Chemical Reactions Analysis

Nomegestrol acetate undergoes various chemical reactions, including:

Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.

Reduction: Hydrogenated reduction reactions are used in its synthesis.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated metabolites and reduced forms of nomegestrol acetate .

Scientific Research Applications

Nomegestrol acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of progestogen synthesis and reactions.

Biology: Nomegestrol acetate is studied for its effects on hormone receptors and its role in regulating reproductive functions.

Medicine: It is used in clinical trials for the treatment of gynecological disorders and as a component of hormone replacement therapy

Mechanism of Action

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues, mimicking the action of natural progesterone . It acts as an antagonist of the androgen receptor, with varying degrees of antiandrogenic potency . The compound’s antigonadotropic action is mediated at the hypothalamic and pituitary levels, leading to the suppression of ovulation and other reproductive functions .

Comparison with Similar Compounds

Nomegestrol acetate is unique among progestogens due to its high selectivity and potency. Similar compounds include:

Dienogest: Another progestogen used in hormone therapy and contraceptives.

Drospirenone: Known for its antiandrogenic and antimineralocorticoid properties.

Trimegestone: A 19-norprogesterone derivative with similar applications.

Nomegestrol acetate stands out due to its minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity, making it a preferred choice for specific medical applications .

Properties

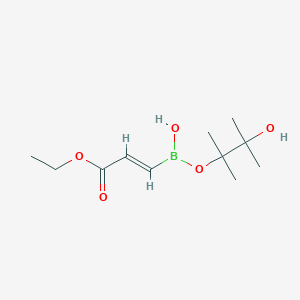

IUPAC Name |

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)